molecular formula C15H24N4O4S2 B2751151 N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2034458-60-9

N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2751151
CAS No.: 2034458-60-9
M. Wt: 388.5
InChI Key: LIZQILNDYXUVGF-UHFFFAOYSA-N
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Description

N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiophene group, and an oxalamide moiety, making it a unique molecule for research and industrial purposes.

Scientific Research Applications

N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine intermediate can be synthesized by reacting N,N-dimethylsulfamoyl chloride with piperidine in the presence of a base such as triethylamine. The thiophene intermediate is prepared by reacting thiophene-2-carboxaldehyde with an appropriate amine.

The final step involves coupling the piperidine and thiophene intermediates with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling the reaction temperature and pressure, and employing advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene group can modulate enzyme activity. The oxalamide moiety may facilitate binding to proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
  • N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
  • (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S2/c1-18(2)25(22,23)19-7-5-12(6-8-19)10-16-14(20)15(21)17-11-13-4-3-9-24-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZQILNDYXUVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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